

Thermochemical Data for 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Penten-3-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1-Penten-3-ol** (CAS RN: 616-25-1). Due to the limited availability of direct experimental data for this compound, this document presents both reported experimental values and outlines methodologies for the theoretical estimation of key thermochemical properties. This guide is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for process design, safety analysis, and computational modeling.

Quantitative Thermochemical Data

Direct experimental thermochemical data for **1-Penten-3-ol** is not extensively available in the public domain. The primary source of peer-reviewed experimental data is the National Institute of Standards and Technology (NIST) Chemistry WebBook. The available data primarily focuses on the enthalpy of vaporization at various temperatures and ionization energy.

Table 1: Experimental Thermochemical Data for **1-Penten-3-ol**

Property	Value	Temperature (K)	Method	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	49.9 ± 0.1 kJ/mol	313	C	Ulbig, P.; Klüppel, M.; et al. (1996)[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	48.4 ± 0.1 kJ/mol	328	C	Ulbig, P.; Klüppel, M.; et al. (1996)[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	46.8 ± 0.1 kJ/mol	343	C	Ulbig, P.; Klüppel, M.; et al. (1996)[1]
Ionization Energy (IE)	9.6 eV	-	EI	Zwinselman and Harrison (1984) [2]
Ionization Energy (IE)	9.40 ± 0.05 eV	-	EI	Holmes and Lossing (1983)[2]

Method Codes: C - Calorimetry, EI - Electron Ionization.

It is important to note that critical thermochemical data such as the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and specific heat capacity (C_p) for **1-Penten-3-ol** are not readily found in compiled experimental databases. To obtain these values, one would typically need to perform dedicated experimental measurements or utilize theoretical estimation techniques.

Theoretical Estimation of Thermochemical Data: Group Contribution Methods

In the absence of experimental data, group contribution methods provide a reliable avenue for the estimation of thermochemical properties of organic compounds.[3][4][5][6][7] These methods are founded on the principle that the thermochemical properties of a molecule can be approximated as the sum of contributions from its constituent functional groups.

The general application of a group contribution method involves:

- **Decomposition of the Molecule:** The molecular structure of **1-Penten-3-ol** is broken down into a set of predefined chemical groups.
- **Summation of Group Contributions:** The thermochemical property of interest (e.g., enthalpy of formation) is calculated by summing the established values for each group present in the molecule.
- **Inclusion of Correction Factors:** Additional corrections may be applied to account for steric interactions, ring strain, or other intramolecular effects that are not captured by simple additivity.

For **1-Penten-3-ol** ($\text{CH}_2=\text{CH}-\text{CH}(\text{OH})-\text{CH}_2-\text{CH}_3$), the constituent groups for a method like the Joback method would be:

- $=\text{CH}_2$ (vinyllic CH_2)
- $=\text{CH}-$ (vinyllic CH)
- $-\text{CH}(\text{OH})-$ (secondary alcohol)
- $-\text{CH}_2-$ (methylene)
- $-\text{CH}_3$ (methyl)

By summing the established contributions for each of these groups, one can estimate properties like the ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation. The accuracy of these methods is generally within a few kJ/mol for enthalpy of formation, making them a valuable tool for preliminary engineering calculations and process modeling.^[4]

Experimental Protocols

For the precise determination of the thermochemical properties of **1-Penten-3-ol**, the following experimental protocols are recommended.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermochemical property. For a combustible liquid like **1-Penten-3-ol**, it is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **1-Penten-3-ol** is placed in a crucible within a high-pressure vessel, known as a "bomb". A known amount of a combustion aid, such as paraffin oil, may be used to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is filled with pure oxygen at a high pressure (typically around 30 atm) and then submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature. The temperature is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is predetermined through the combustion of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **1-Penten-3-ol** is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the ignition wire and any combustion aids used.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of **1-Penten-3-ol** and the known standard enthalpies of formation of the products (CO_2 and H_2O).

Determination of Liquid Heat Capacity

The specific heat capacity of liquid **1-Penten-3-ol** can be determined using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate

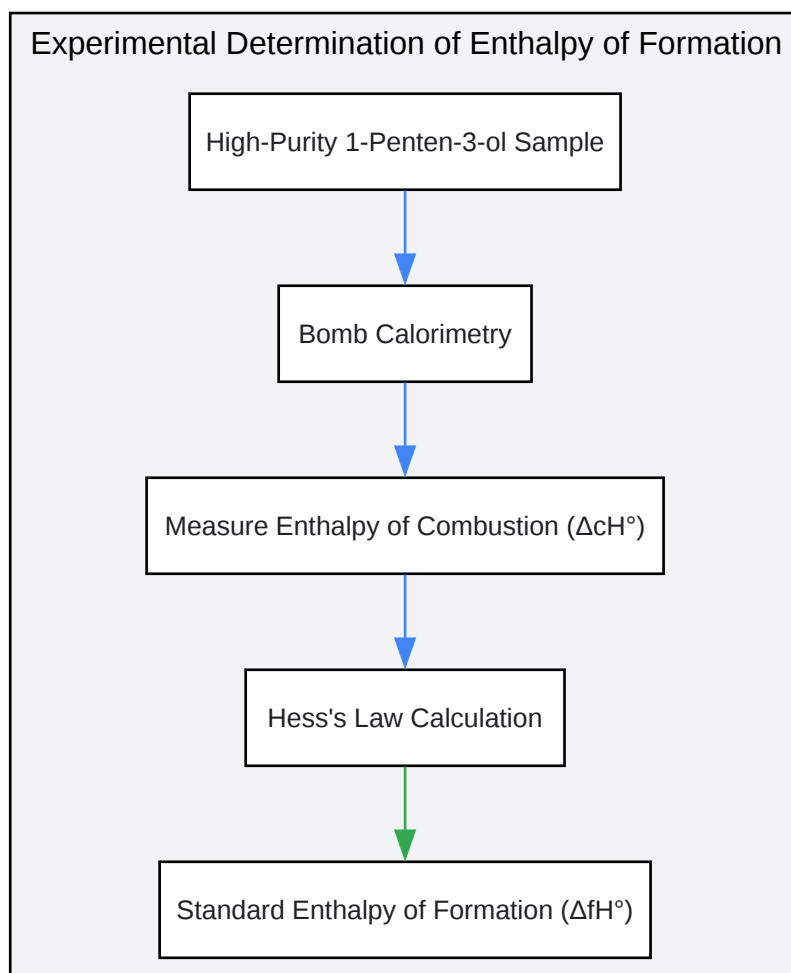
method.[8][9]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **1-Penten-3-ol** (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC instrument. The measurement involves heating the sample and reference at a constant rate over a defined temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration:** The DSC instrument is calibrated for both temperature and heat flow using standard materials with known melting points and enthalpies of fusion. For heat capacity measurements, a sapphire standard with a well-characterized heat capacity is run under the same experimental conditions as the sample.
- **Data Analysis:** The heat flow curve of the **1-Penten-3-ol** sample is compared to that of the sapphire standard and a baseline run with empty pans. From these three measurements, the specific heat capacity of the liquid as a function of temperature can be calculated.

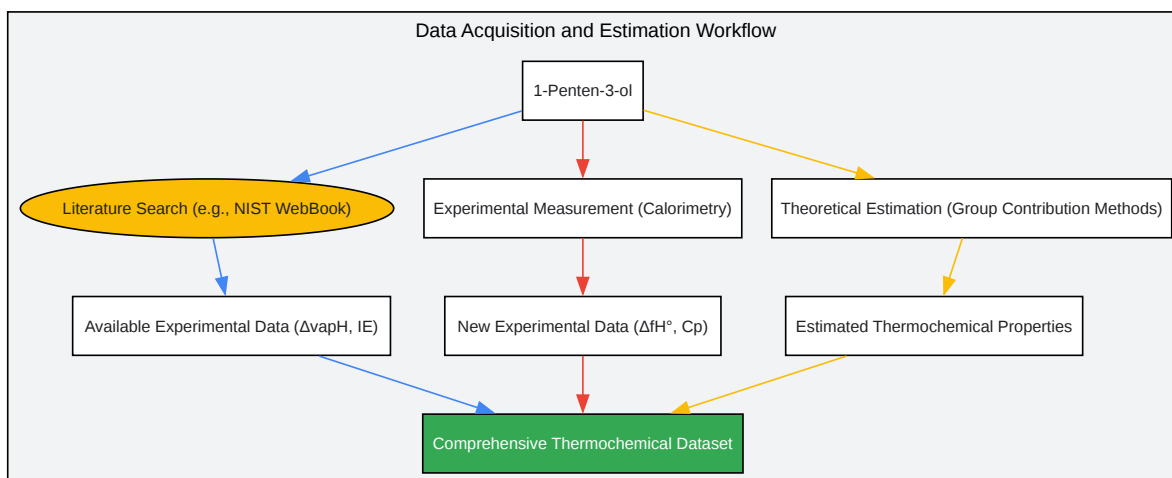
Visualization of Methodologies

The following diagrams illustrate the logical workflows for the determination of thermochemical data for **1-Penten-3-ol**.



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Workflow for Experimental Determination of Enthalpy of Formation.



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Overall Workflow for Compiling Thermochemical Data.

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- To cite this document: BenchChem. [Thermochemical Data for 1-Penten-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202030#thermochemical-data-for-1-penten-3-ol]

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